Dimethocaine

概要

説明

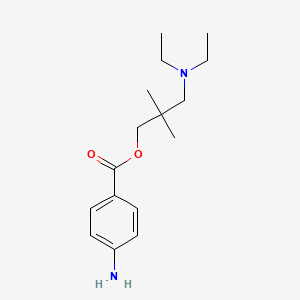

ジメトカインは、ラロカインとしても知られており、コカインに似た興奮効果を持つ合成化合物ですが、コカインほど強力ではありません。4-アミノ安息香酸エステルであり、1930年にホフマン・ラ・ロッシュ社によって合成されました。ジメトカインは、特に歯科、眼科、耳鼻咽喉科において局所麻酔薬として、1930年代に人気を博しました。 精神活性作用と中毒のリスクがあるため、1940年代に市場から撤退しました .

準備方法

合成経路と反応条件

ジメトカインは、4-アミノ安息香酸と2,2-ジメチル-3-ジエチルアミノ-1-プロパノールのエステル化によって合成されます。反応は通常、酸触媒を使用し、還流条件下で行われます。 生成物は再結晶によって精製され、純粋なジメトカインが得られます .

工業生産方法

工業的な環境では、ジメトカインの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、工業グレードの試薬と機器を使用します。 最終生成物は、通常、水に溶ける白色の結晶性粉末である塩酸塩の形で供給されます .

化学反応の分析

反応の種類

ジメトカインは、次のようないくつかのタイプの化学反応を起こします。

エステル加水分解: ジメトカインのエステル結合は、加水分解されて4-アミノ安息香酸と2,2-ジメチル-3-ジエチルアミノ-1-プロパノールを生成します。

脱エチル化: 窒素原子からエチル基が除去されます。

水酸化: 芳香環にヒドロキシル基が導入されます

一般的な試薬と条件

エステル加水分解: 通常、塩酸や水酸化ナトリウムなどの試薬を使用して、酸性または塩基性条件下で行われます。

脱エチル化: 強酸または強塩基を使用して達成されます。

主要な生成物

これらの反応から生成される主な生成物には、4-アミノ安息香酸、2,2-ジメチル-3-ジエチルアミノ-1-プロパノール、およびジメトカインのさまざまな水酸化誘導体が含まれます.

科学研究への応用

ジメトカインには、科学研究への応用がいくつかあります。

科学的研究の応用

Introduction to Dimethocaine

This compound, also known as larocaine, is a synthetic compound with local anesthetic and stimulant properties. It was initially synthesized in the 1930s and has been studied for its pharmacological effects, particularly its action as a dopamine reuptake inhibitor. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, potential for abuse, and various experimental uses.

Pharmacological Properties

- Dopamine Uptake Inhibition : this compound shows full displacement of specific radiolabeled compounds used to assess dopamine transporter binding and uptake.

- Potency Comparison : The potency order among local anesthetics is as follows: cocaine > this compound > tetracaine > procaine > chloroprocaine .

Scientific Research Applications

This compound has several notable applications in scientific research:

Drug Testing

This compound is often studied for its detectability in biological samples such as urine. This research is crucial for understanding its implications as a "legal high" and its potential for abuse.

Neurological Research

The compound serves as a model for investigating the mechanisms underlying cocaine addiction. Studies have shown that this compound can induce behaviors similar to those observed with cocaine administration in animal models, making it a valuable tool for exploring addiction pathways .

Pharmacological Research

This compound is utilized to study various aspects of neurotransmitter interactions and receptor dynamics within the nervous system. Its unique characteristics allow researchers to draw parallels with other stimulants and anesthetics .

Psychopharmacological Research

Research has focused on the stimulant properties of this compound, assessing its effects on mood and behavior in both animal models and human studies. These investigations are essential for understanding the broader implications of stimulant use and potential therapeutic applications .

Anesthetic Research

This compound's local anesthetic properties have been compared with traditional anesthetics like cocaine, providing insights into its efficacy and safety profile in clinical settings.

Case Study 1: Behavioral Reinforcement

In studies involving rhesus monkeys, this compound was self-administered at rates comparable to cocaine, indicating its potential for abuse. The drug's effects on behavior were linked to dopamine transporter occupancy measured through neuroimaging techniques .

Case Study 2: Locomotor Activity

Acute administration of this compound significantly increased locomotor activity in rodent models, suggesting that it may induce reinforcing behaviors similar to those seen with other stimulants. This effect was dose-dependent, highlighting the importance of dosage in evaluating behavioral outcomes .

Summary of Findings

This compound presents a multifaceted profile that makes it an important subject of study within pharmacology and neuroscience. Its ability to inhibit dopamine reuptake places it alongside other potent stimulants like cocaine, yet it also offers unique opportunities for research into addiction mechanisms and anesthetic efficacy.

| Application Area | Description |

|---|---|

| Drug Testing | Assessing detectability and implications as a legal high |

| Neurological Research | Investigating addiction mechanisms and behavioral reinforcement |

| Pharmacological Research | Studying neurotransmitter interactions and receptor dynamics |

| Psychopharmacological Research | Evaluating mood and behavioral effects |

| Anesthetic Research | Comparing efficacy with traditional anesthetics |

作用機序

ジメトカインは、主にドーパミン輸送体(DAT)を阻害することによってドーパミンの取り込みを阻害することで、その効果を発揮します。この阻害はシナプス間隙におけるドーパミン濃度を高め、ドーパミン受容体の刺激が強化されます。 脳の報酬経路におけるドーパミンレベルの上昇は、この化合物の刺激作用と中毒作用に寄与しています .

類似化合物との比較

ジメトカインは、コカインやプロカインなどの他の局所麻酔薬と構造的に類似しています。 コカインよりも効力は弱く、安全性プロファイルも異なります。 コカインとは異なり、ジメトカインは一部の国では合法的なコカイン代替品であり、欧州麻薬・薬物依存症監視センターでは「合成コカイン誘導体」のカテゴリーに分類されています .

類似化合物

コカイン: 強力な刺激作用と局所麻酔作用を持つ天然アルカロイド。

プロカイン: 構造は似ていますが、薬理作用の異なる合成局所麻酔薬。

リドカイン: 作用機序と安全性プロファイルが異なる、別の合成局所麻酔薬

生物活性

Dimethocaine (DMC), a synthetic derivative of cocaine, has garnered attention for its psychoactive properties and potential therapeutic applications. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential use in clinical settings. This article explores the pharmacological profile, metabolic pathways, behavioral effects, and relevant case studies associated with this compound.

Pharmacological Profile

This compound exhibits stimulant properties similar to cocaine, primarily acting as a dopaminergic reuptake inhibitor . Research has shown that it significantly increases locomotor activity and induces reinforcing behaviors in animal models, indicating its potential for abuse. The compound is classified as a new psychoactive substance (NPS) and is often consumed recreationally without thorough safety evaluations .

Key Characteristics:

- Chemical Structure : this compound is chemically related to cocaine, sharing structural similarities that contribute to its pharmacological effects.

- Mechanism of Action : It primarily inhibits the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft, which is associated with reward and reinforcement behaviors .

- Potency : In comparative studies, this compound has been shown to possess a potency order of cocaine > this compound > tetracaine > procaine > chloroprocaine .

Metabolism

This compound undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes and N-acetylation. The metabolic pathways include:

- Phase I Reactions : Ester hydrolysis, deethylation, and hydroxylation are the main reactions facilitated by various P450 isoforms. Notably, CYP3A4 plays a significant role in the clearance of this compound through deethylation .

- Phase II Reactions : N-acetylation is catalyzed by the NAT2 isozyme, which is crucial for the formation of metabolites that may influence the drug's pharmacological effects .

The kinetics of these reactions follow classic Michaelis-Menten behavior with varying affinities among different P450 enzymes. For instance, P450 3A4 accounts for 96% of the net clearance for deethylation .

Behavioral Effects

This compound's behavioral effects have been extensively studied in animal models:

- Locomotor Activity : Administration of this compound results in increased locomotor activity in mice, similar to cocaine's effects. Doses ranging from 10-40 mg/kg have been shown to significantly enhance movement .

- Anxiogenic Effects : In elevated plus-maze tests, this compound reduced entries into open arms, suggesting anxiogenic properties that parallel those observed with cocaine .

- Reinforcing Properties : Conditioned place preference tests indicate that this compound can produce reinforcing effects akin to those of cocaine, raising concerns about its potential for abuse .

Case Studies

A review of clinical cases highlights the implications of this compound use:

- Case Study on Psychoactive Substance Use : A study involving two individuals treated with psychostimulants illustrated positive outcomes when addressing cocaine dependence. Although not directly involving this compound, it underscores the relevance of stimulant medications in managing substance use disorders .

- Unusual Drug Screening Results : A case reported an individual found unconscious with unusual drug screening results that included this compound metabolites. This emphasizes the need for comprehensive testing methods due to the rising prevalence of NPSs like this compound .

Summary Table

| Aspect | Details |

|---|---|

| Chemical Class | Synthetic derivative of cocaine |

| Mechanism | Dopamine reuptake inhibitor |

| Key Metabolites | Hydroxylated forms, N-acetylated derivatives |

| Main Enzymes Involved | CYP3A4 (deethylation), NAT2 (N-acetylation) |

| Behavioral Effects | Increased locomotion, anxiogenic responses |

| Potential Risks | Abuse potential similar to cocaine |

特性

IUPAC Name |

[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQIUQKMMPDHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

553-63-9 (hydrochloride) | |

| Record name | Dimethocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40240185 | |

| Record name | Dimethocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-15-5 | |

| Record name | Dimethocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3L4A6GOWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。